molecular formula C17H24O B3023895 Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone CAS No. 898781-34-5

Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone

Cat. No. B3023895
CAS RN: 898781-34-5
M. Wt: 244.37 g/mol
InChI Key: RFGHDZQGEWKVAU-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses in organic chemistry. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential reactivity and properties based on the behavior of structurally similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the cyclization of ketone derivatives. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization methods could potentially be applied to synthesize derivatives of this compound . Additionally, the use of TEAOH as a catalyst for the Knoevenagel condensation/Michael addition tandem reactions in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives indicates that such catalytic systems might be relevant for the synthesis of this compound as well .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of the compounds studied in the provided papers. For example, the steric effects of substituents on the cyclohexyl ring, as seen in the γγ-disubstituted itaconic acids study, could influence the reactivity and the outcome of the reactions . The photoenolization study of 2-methylacetophenone and related compounds provides insights into the excited-state behavior of ketones, which could be extrapolated to understand the photochemistry of this compound .

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the reactions of structurally related compounds. The Stobbe condensation, as discussed in the context of aryl cyclohexyl ketones, could be a relevant reaction for the compound , potentially leading to the formation of naphthalene derivatives . The optical resolution of ketones using chiral agents, as demonstrated with trans dimethyl cyclopentanone-3,4-dicarboxylate, might also be applicable to this compound, allowing for the separation of enantiomers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds can offer some general expectations. The presence of a cyclohexyl ring and a ketone group suggests that the compound would exhibit typical ketone properties such as polar character and the ability to form hydrogen bonds. The substituents on the phenyl ring could affect the compound's boiling point, solubility, and stability. The photoenolization study indicates that the compound might also exhibit interesting photochemical properties .

properties

IUPAC Name

1-cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-13-10-14(2)12-15(11-13)8-9-17(18)16-6-4-3-5-7-16/h10-12,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHDZQGEWKVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644927
Record name 1-Cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-34-5
Record name 1-Cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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